

Application Note: Quantification of Ertugliflozin Pidolate in Human Plasma using UPLC-MS/MS

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Compound of Interest

Compound Name: Ertugliflozin pidolate

Cat. No.: B607367

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of ertugliflozin in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is suitable for pharmacokinetic and bioanalytical studies.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.^{[1][2]} Accurate measurement of ertugliflozin concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note describes a robust UPLC-MS/MS method for the quantification of ertugliflozin in plasma, utilizing a stable isotope-labeled internal standard for enhanced accuracy and precision.^[1]

Experimental

Materials and Reagents

- **Ertugliflozin pidolate** reference standard
- Ertugliflozin-D5 (internal standard)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (ultrapure)
- Human plasma (K2-EDTA)

Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[\[3\]](#)

Table 1: UPLC-MS/MS Instrumental Conditions

Parameter	Value
UPLC System	
Column	Kromasil-C18 (100 x 4.6 mm, 5 µm)[3] or equivalent
Mobile Phase A	0.1% Formic acid in water[4][5]
Mobile Phase B	Acetonitrile[4][5]
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40 °C[6]
Autosampler Temp	10 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive[4][5]
Scan Type	Multiple Reaction Monitoring (MRM)[4][5]
Source Temperature	350 °C[7]
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Table 2: MRM Transitions and Mass Spectrometer Settings

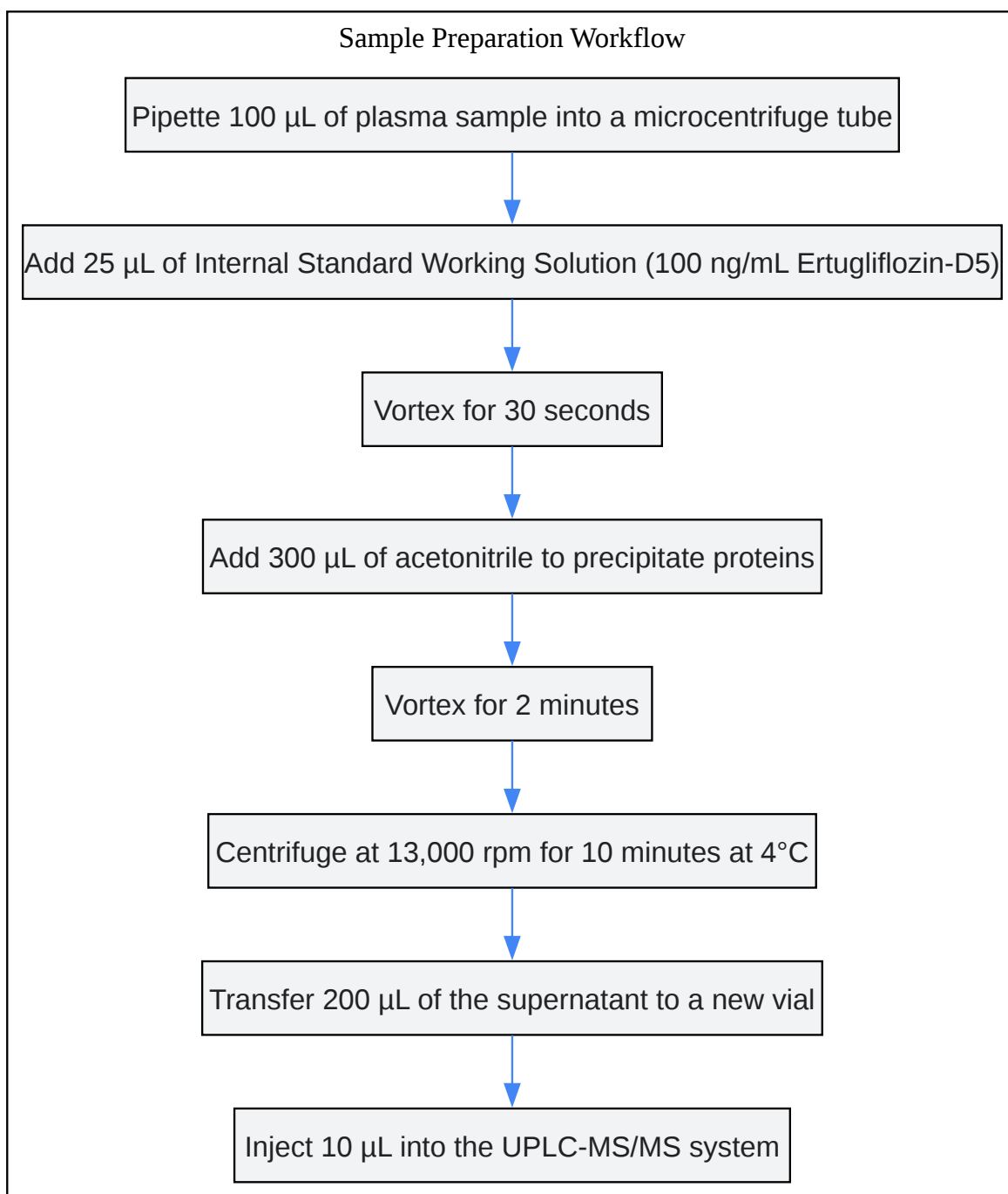
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Ertugliflozin	437.2	329.0 (Quantifier)[4] [5]	0.1	30	15
437.2	207.5 (Qualifier)[4] [5]	0.1	30	25	
Ertugliflozin-D5	442.2	334.3	0.1	30	15

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of ertugliflozin and ertugliflozin-D5 in methanol.[1]
- Working Standard Solutions: Perform serial dilutions of the ertugliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.[1]
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ertugliflozin-D5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]

Sample Preparation Protocol

The protein precipitation method is employed for sample preparation.[4][5]



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Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The bioanalytical method was validated according to the US FDA guidelines.[\[4\]](#)[\[5\]](#)

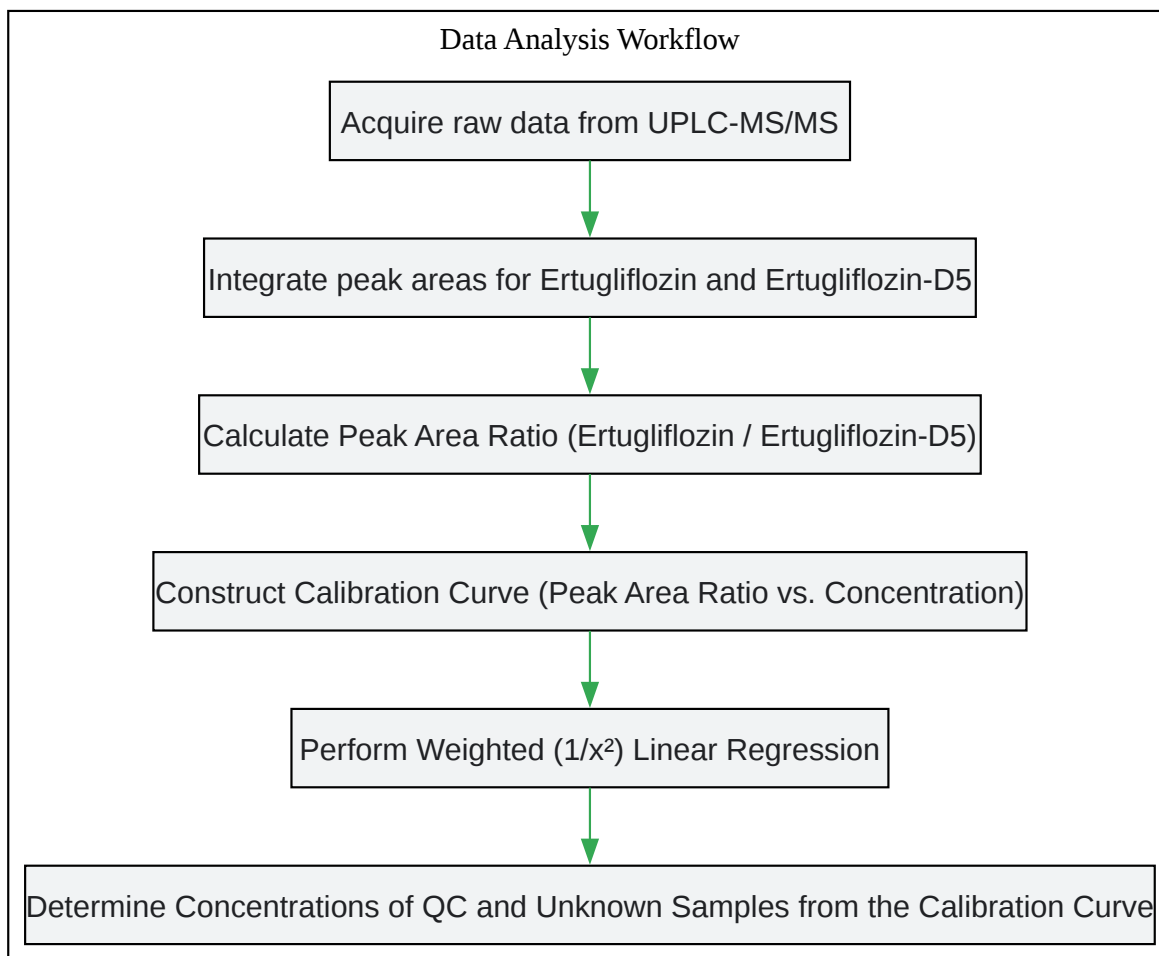
Table 3: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 ng/mL[4][5]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	
LQC (3 ng/mL)	$\leq 10.9\%$ [5]
MQC (500 ng/mL)	$\leq 8.5\%$
HQC (800 ng/mL)	$\leq 9.2\%$
Inter-day Precision (%RSD)	
LQC (3 ng/mL)	$\leq 13.3\%$ [5]
MQC (500 ng/mL)	$\leq 10.1\%$
HQC (800 ng/mL)	$\leq 11.5\%$
Accuracy (% Bias)	
LQC (3 ng/mL)	-5.7% to 14.6%[5]
MQC (500 ng/mL)	-4.2% to 11.8%
HQC (800 ng/mL)	-3.1% to 10.5%
Recovery	
Ertugliflozin	85.2% - 92.5%
Ertugliflozin-D5	88.1% - 94.3%
Matrix Effect	
Ertugliflozin	93.7% - 104.2%
Ertugliflozin-D5	95.6% - 102.8%
Stability	
Bench-top (6 hours)	Stable

Freeze-thaw (3 cycles)	Stable
Long-term (-80°C, 30 days)	Stable

Data Analysis and Quantification

The quantification of ertugliflozin in plasma samples is based on the peak area ratio of the analyte to the internal standard.^[1] A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.^[1] The concentration of ertugliflozin in the quality control and unknown samples is then determined from the regression equation.



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Caption: Data Analysis and Quantification Workflow.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of ertugliflozin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for regulated bioanalytical studies. The method has been validated over a linear range of 1-1000 ng/mL and meets the acceptance criteria of the FDA guidelines for bioanalytical method validation.[4][5]

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